2-(1H-pyrazol-4-yl)ethanimidamide
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Overview
Description
2-(1H-pyrazol-4-yl)ethanimidamide is a heterocyclic compound that contains both a pyrazole ring and an ethanimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-4-yl)ethanimidamide typically involves the condensation of pyrazole-4-carbaldehyde with an appropriate amine under controlled conditions. One common method involves the use of chloro(trimethyl)silane in pyridine at elevated temperatures (around 90°C) to facilitate the reaction . This method yields the desired product in good quantities and is relatively straightforward.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of less toxic and more environmentally friendly reagents is often prioritized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-4-yl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethanimidamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(1H-pyrazol-4-yl)ethanimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-4-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-4-yl)-1H-benzimidazoles: These compounds also contain a pyrazole ring and are known for their biological activities.
Imidazole derivatives: These compounds share structural similarities and exhibit a wide range of biological properties.
Uniqueness
2-(1H-pyrazol-4-yl)ethanimidamide is unique due to its specific combination of a pyrazole ring and an ethanimidamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C5H8N4 |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
2-(1H-pyrazol-4-yl)ethanimidamide |
InChI |
InChI=1S/C5H8N4/c6-5(7)1-4-2-8-9-3-4/h2-3H,1H2,(H3,6,7)(H,8,9) |
InChI Key |
BYBNTWWAUVGJCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)CC(=N)N |
Origin of Product |
United States |
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